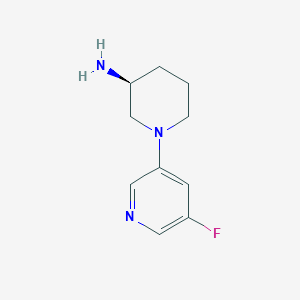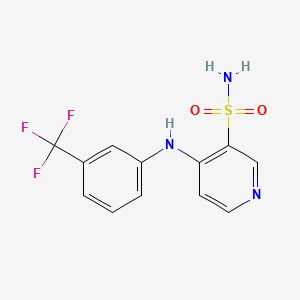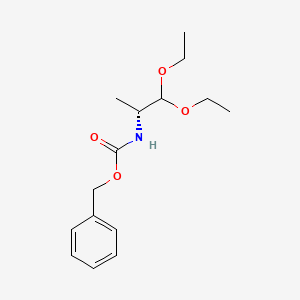
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib is a derivative of Afatinib, a well-known tyrosine kinase inhibitor used in cancer treatment. This compound is specifically modified to enhance its pharmacological properties and efficacy in targeting cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib involves multiple steps, starting from the basic structure of Afatinib. The key steps include:
Fluorine Removal: The fluorine atom is removed from the Afatinib molecule.
Dimethylamino Group Modification: The dimethylamino group is modified to form the 4-dimethylamino-2-en-1-oxo structure.
Butyl Chain Addition: A butyl chain is added to the modified structure to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and potency.
Analyse Chemischer Reaktionen
Types of Reactions
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib has several scientific research applications, including:
Chemistry: Used as a reference material in chemical research to study its properties and reactions.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential in cancer treatment due to its ability to inhibit tyrosine kinases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib involves the inhibition of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Afatinib: The parent compound, also a tyrosine kinase inhibitor.
Gefitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Similar in structure and function to Afatinib and Gefitinib.
Uniqueness
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib is unique due to its specific modifications, which enhance its pharmacological properties and efficacy compared to other similar compounds. The removal of the fluorine atom and the addition of the butyl chain contribute to its distinct characteristics and potential advantages in therapeutic applications.
Eigenschaften
Molekularformel |
C18H17ClN4O2 |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
4-N-(3-chlorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine |
InChI |
InChI=1S/C18H17ClN4O2/c19-11-2-1-3-12(6-11)23-18-14-7-15(20)17(8-16(14)21-10-22-18)25-13-4-5-24-9-13/h1-3,6-8,10,13H,4-5,9,20H2,(H,21,22,23)/t13-/m0/s1 |
InChI-Schlüssel |
VGCTYFLBQMFZEW-ZDUSSCGKSA-N |
Isomerische SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Cl)N |
Kanonische SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B13425095.png)

![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)


![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)





